2,6-Difluoro-4-iodobenzonitrile 2,6-Difluoro-4-iodobenzonitrile
Brand Name: Vulcanchem
CAS No.: 141743-50-2
VCID: VC13616328
InChI: InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
SMILES: C1=C(C=C(C(=C1F)C#N)F)I
Molecular Formula: C7H2F2IN
Molecular Weight: 265.00 g/mol

2,6-Difluoro-4-iodobenzonitrile

CAS No.: 141743-50-2

Cat. No.: VC13616328

Molecular Formula: C7H2F2IN

Molecular Weight: 265.00 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-4-iodobenzonitrile - 141743-50-2

Specification

CAS No. 141743-50-2
Molecular Formula C7H2F2IN
Molecular Weight 265.00 g/mol
IUPAC Name 2,6-difluoro-4-iodobenzonitrile
Standard InChI InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
Standard InChI Key WDYZUODPVUYOOJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C#N)F)I
Canonical SMILES C1=C(C=C(C(=C1F)C#N)F)I

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

PropertyValue
CAS Number141743-50-2
Molecular FormulaC₇H₂F₂IN
Molecular Weight265.00 g/mol
IUPAC Name2,6-Difluoro-4-iodobenzonitrile
Key Functional GroupsCyano (-CN), Iodo (-I), Fluorine (-F)

The compound’s structure is characterized by a benzene ring substituted with two fluorine atoms (para to each other) and an iodine atom meta to the nitrile group. This arrangement enhances its reactivity in electrophilic substitution and cross-coupling reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves iodination of 2,6-difluorobenzonitrile using iodine and an oxidizing agent (e.g., HNO₃) in polar aprotic solvents like acetonitrile or dichloromethane. A typical procedure includes:

  • Dissolving 2,6-difluorobenzonitrile in anhydrous acetonitrile.

  • Adding iodine and a catalytic amount of HNO₃.

  • Refluxing at 60–80°C for 12–24 hours.

  • Isolating the product via column chromatography (yield: 70–85%) .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥90%) and purity (≥95%). Key steps include:

  • Automated halogenation under pressurized conditions.

  • Real-time monitoring of reaction parameters (temperature, pH).

  • Purification through crystallization or distillation .

Physicochemical Properties

PropertyValue
Melting Point78–80°C (reported for analogs)
SolubilitySoluble in DMF, DMSO, THF
StabilityStable under inert gas; sensitive to light
Storage Conditions2–8°C in amber glass containers

The compound’s electron-withdrawing substituents (F, I, CN) render it highly polar, facilitating participation in SNAr (nucleophilic aromatic substitution) and Suzuki-Miyaura coupling reactions .

Applications in Scientific Research

Organic Synthesis

  • Cross-Coupling Reactions: Serves as a substrate in palladium-catalyzed couplings to synthesize biaryl compounds . For example, reacting with arylboronic acids yields 2,6-difluoro-4-arylbenzonitriles, intermediates in agrochemicals .

  • Halogen Exchange: The iodine atom can be replaced via Ullmann or Buchwald-Hartwig amination to introduce amines or ethers.

Materials Science

  • Liquid Crystals: Used to develop fluorinated liquid crystals for optoelectronic devices due to its rigid, polar structure .

  • Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu, Pd) to construct metal-organic frameworks (MOFs) .

Pharmaceutical Intermediates

  • Anticancer Agents: Incorporated into kinase inhibitors targeting EGFR and VEGFR.

  • PET Tracers: Radiolabeled with ¹²³I/¹²⁵I for imaging amyloid plaques in Alzheimer’s disease .

Biological Activity and Mechanisms

The compound’s halogen bonding and π-stacking interactions enable modulation of enzymatic activity. For instance:

  • Inhibits Leishmania trypanothione reductase by binding to the enzyme’s active site via fluorine-iodine interactions .

  • Disrupts bacterial biofilms by interfering with quorum-sensing pathways.

Hazard StatementCodeRisk Description
Acute oral toxicityH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Eye damageH319Causes serious eye irritation
Respiratory irritationH335May cause respiratory irritation

Precautionary Measures

  • Use PPE (gloves, goggles) in well-ventilated areas.

  • Avoid inhalation; store away from oxidizers .

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesApplications
2,6-DifluorobenzonitrileC₇H₃F₂NLacks iodine; lower reactivitySolvent additive
4-IodobenzonitrileC₇H₄INLacks fluorine substituentsRadiolabeling
2-Fluoro-4-iodobenzonitrileC₇H₃FINMono-fluoro substitutionTRPA1 antagonist synthesis

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